![molecular formula C16H14ClNO4 B5790944 methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5790944.png)
methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate” is a chemical compound with the molecular formula C21H24ClN3O4 . It is also known as "Benzoic acid, 3-[[2-(2-chlorophenoxy)acetyl]amino]-4-(4-methyl-1-piperazinyl)-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate” is complex, with multiple functional groups. It includes a benzoate ester group, a chlorophenoxy group, and an acetyl amino group .Physical And Chemical Properties Analysis
“Methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate” has a predicted boiling point of 625.0±55.0 °C and a predicted density of 1.289±0.06 g/cm3 . Its pKa is predicted to be 12.50±0.70 .科学的研究の応用
Cancer Research: Inhibiting Metastasis
Methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate: has been identified as a potential compound for inhibiting metastasis in triple-negative breast cancers (TNBC). Research suggests that it can repress the secretion of secretory leukocyte protease inhibitor (SLPI), which is associated with the progression and metastasis of certain cancers . This compound could be pivotal in developing new therapeutic strategies for combating aggressive cancer types like TNBC.
Molecular Biology: Protein Interaction Studies
The interaction between methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate and various proteins, such as the retinoblastoma tumor suppressor protein (Rb), can be studied to understand the regulatory mechanisms in cell cycle control. By inhibiting SLPI, it affects the release of FoxM1 from the Rb-FoxM1 complex, potentially altering the expression of genes involved in cancer metastasis .
Pharmacology: Drug Development
This compound’s ability to modulate protease activity makes it a valuable candidate for drug development, particularly in designing anti-metastatic drugs. Its pharmacological repression of SLPI secretion opens avenues for creating medications that can decrease metastasis to the lungs .
Chemical Biology: Small-Molecule Library Screening
Methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate: can be used in high-throughput screening assays within small-molecule libraries to identify compounds with specific biological activities. This process is crucial for discovering new drugs and understanding their mechanisms of action .
特性
IUPAC Name |
methyl 3-[[2-(2-chlorophenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-16(20)11-5-4-6-12(9-11)18-15(19)10-22-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVAGVUABYVFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5790862.png)
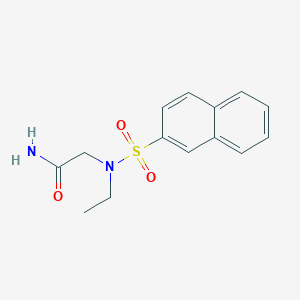
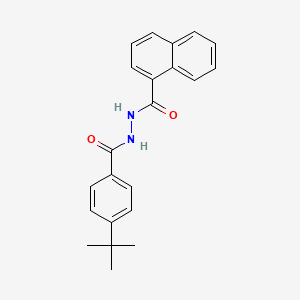
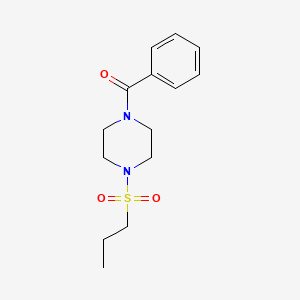
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5790882.png)
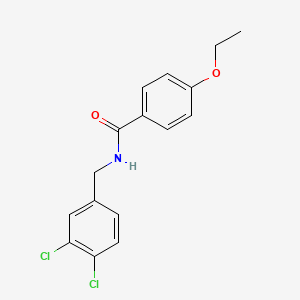
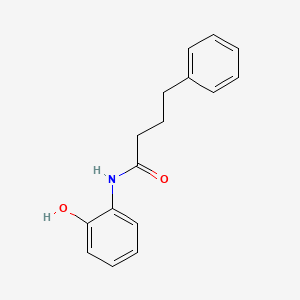
![ethyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5790912.png)
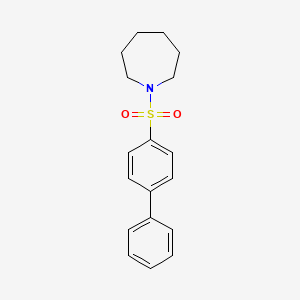
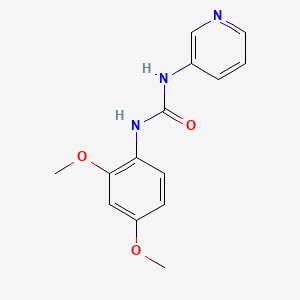
![2-benzyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5790951.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5790957.png)

![N-(2-ethoxyphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5790970.png)